molecular formula C13H21N3O2S B8657440 N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide CAS No. 1057667-17-0

N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide

Cat. No.: B8657440
CAS No.: 1057667-17-0
M. Wt: 283.39 g/mol
InChI Key: YZQWRIUMSMSPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-(methylthio)ethoxy)pyrimidin-2-yl)hexanamide is a useful research compound. Its molecular formula is C13H21N3O2S and its molecular weight is 283.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1057667-17-0

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

N-[5-(2-methylsulfanylethoxy)pyrimidin-2-yl]hexanamide

InChI

InChI=1S/C13H21N3O2S/c1-3-4-5-6-12(17)16-13-14-9-11(10-15-13)18-7-8-19-2/h9-10H,3-8H2,1-2H3,(H,14,15,16,17)

InChI Key

YZQWRIUMSMSPFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC=C(C=N1)OCCSC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(5-Hydroxypyrimidin-2-yl)hexanamide (8.18 g, 39 mmol) and triphenylphosphine (20.5 g, 78 mmol) were mixed, and dried under reduced pressure, and then the atmosphere was substituted with argon. These substances were dissolved by heating in anhydrous N,N-dimethylformamide (80 mL), and the solution was cooled to room temperature, and then added with 2-methylthioethanol (5.4 g, 58.6 mmol). The reaction mixture was added with DEAD (2.2 M solution in toluene, 26.6 mL, 58.6 mmol) on an ice bath, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was added with water (300 mL), and the mixture was stirred for 15 minutes, and then and extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, the resulting residue was dissolved in saturated ammonia in methanol (60 mL), and the solution was left at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→hexane:acetone=2:1), and the concentrated residue was dissolved in chloroform by heating. The crystals obtained by ice cooling of the solution were removed, and the filtrate was concentrated under reduced pressure. The residue was recrystallized from chloroform-hexane to obtain N-{5-[2-(methylthio)ethoxy]pyrimidin-2-yl}hexanamide (6.8 g, 61%) as pale dark brown solid.
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
26.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.